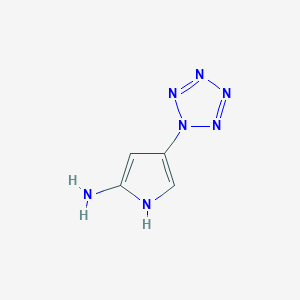

4-(1H-Pentazol-1-yl)-1H-pyrrol-2-amine

Description

Structure

3D Structure

Properties

CAS No. |

652148-78-2 |

|---|---|

Molecular Formula |

C4H5N7 |

Molecular Weight |

151.13 g/mol |

IUPAC Name |

4-(pentazol-1-yl)-1H-pyrrol-2-amine |

InChI |

InChI=1S/C4H5N7/c5-4-1-3(2-6-4)11-9-7-8-10-11/h1-2,6H,5H2 |

InChI Key |

DJJAGEFOEWFAQE-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(NC=C1N2N=NN=N2)N |

Origin of Product |

United States |

Synthetic Methodologies for 4 1h Pentazol 1 Yl 1h Pyrrol 2 Amine

Historical Context and Challenges in Pentazole Ring Synthesis and Stabilization

The pentazole (HN₅), an aromatic five-membered ring composed entirely of nitrogen atoms, has been a subject of fascination and frustration for chemists for over a century. acs.org While theoretically intriguing as a high-energy density material, its synthesis and stabilization are notoriously difficult. scilit.com The first successful synthesis of a pentazole derivative, phenylpentazole, was not achieved until 1956 by Huisgen and Ugi. rsc.org This breakthrough revealed a critical strategy for stabilization: conjugation with an aromatic ring. nih.gov

The primary challenge in pentazole chemistry is the inherent instability of the N₅ ring. rsc.org The parent compound, HN₅, is kinetically unstable and prone to decomposition, requiring temperatures near 200 K for a reasonable level of stability. scilit.com Derivatives often decompose readily, breaking down into the corresponding azide (B81097) and dinitrogen (N₂). rsc.org This decomposition is a first-order reaction that can be violent, especially for compounds lacking stabilizing features. numberanalytics.com

Stabilization of the pentazole ring is paramount for its isolation and use in further synthetic applications. Research has shown that the stability of arylpentazoles is significantly influenced by the electronic nature of substituents on the aryl ring. numberanalytics.com

Key stabilization strategies include:

Electron-Donating Groups: Substituents that increase the electron density of the attached aryl ring enhance the stability of the pentazole. rsc.orgnumberanalytics.com The stabilizing effect is most pronounced for groups that can participate in resonance. numberanalytics.com For example, 4-dimethylaminophenylpentazole (B14617637) is one of the most stable pentazole compounds known, though it still decomposes above 50 °C. nih.gov

The handling and isolation of pentazolyl derivatives are fraught with challenges due to their potential as explosives and their thermal instability. scilit.comnih.gov Syntheses are typically conducted at low temperatures, and the resulting products often require storage under specific conditions to prevent decomposition. numberanalytics.com The low stability of the N₅ ring remains a crucial factor hindering the broader development and application of pentazole derivatives. rsc.org

Approaches to Pyrrole (B145914) Functionalization at the C-4 Position with Nitrogen Heterocycles

The pyrrole ring is a fundamental scaffold in medicinal chemistry, and methods for its selective functionalization are of great importance. rsc.org Electrophilic substitution on an unsubstituted pyrrole ring preferentially occurs at the C-2 (α) position due to the greater resonance stabilization of the cationic intermediate compared to attack at the C-3 (β) position. stackexchange.comechemi.com Consequently, achieving functionalization at the C-4 position, especially in the presence of other substituents, requires carefully designed synthetic strategies.

Directing functionalization to the C-4 position of a pyrrole ring is a significant synthetic challenge. Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the direct arylation of pyrroles. numberanalytics.comtohoku.ac.jp While many methods favor C-2 arylation, specific catalyst systems have been developed to achieve β-selectivity (C-3). acs.org For instance, rhodium-catalyzed C-H arylation has been successfully employed for the β-selective arylation of N-substituted pyrroles with iodoarenes. acs.org Palladium catalysts are also widely used for direct arylation, although achieving C-4 selectivity in a 2-substituted pyrrole is complex and often requires optimization of ligands, bases, and solvents. nih.govacs.org

Strategies to achieve C-4 functionalization often involve:

Blocking Groups: Installing blocking groups at the more reactive C-2 and C-5 positions can direct subsequent functionalization to the C-3 or C-4 positions.

Pre-functionalized Precursors: Utilizing pyrrole precursors that already contain a substituent at the C-4 position or a directing group that facilitates C-4 functionalization.

Domino Reactions: Multi-step, one-pot reactions can create highly substituted pyrroles, sometimes with substitution patterns that are difficult to achieve through classical methods. For example, a domino methodology involving a 3,4-diaza Cope rearrangement has been used to synthesize 2-aminopyrroles. nih.govacs.org

Catalyst Control: As seen in rhodium-catalyzed arylations, the choice of metal catalyst and ligands can override the inherent reactivity of the pyrrole ring to favor the less common C-3/C-4 substitution. acs.org

The synthesis of pyrroles bearing a nitrogen heterocycle at the C-4 position is not extensively documented, especially for a 2-aminopyrrole derivative. The introduction of a pentazole ring at this position would likely proceed via a nucleophilic substitution or a cross-coupling reaction, requiring a pyrrole substrate appropriately functionalized at C-4 with a suitable leaving group (e.g., a halogen).

Design and Development of Novel Synthetic Pathways to 4-(1H-Pentazol-1-yl)-1H-pyrrol-2-amine

A plausible retrosynthetic analysis of the target molecule identifies two primary disconnection points: the C4-N bond linking the pyrrole and pentazole rings, and the bonds forming the pyrrole ring itself.

Disconnection 1: C4-N Bond Formation

The most logical final step is the formation of the bond between the C-4 position of the pyrrole and the N-1 position of the pentazole. This leads to two key precursors:

A 4-functionalized 2-aminopyrrole derivative (A): This precursor would need a leaving group (e.g., halogen, triflate) at the C-4 position to facilitate a coupling reaction. The amino group at C-2 and the pyrrole N-H would need to be protected (e.g., with Boc or SEM groups) to prevent side reactions.

A pentazolide salt (B): The pentazolate anion (N₅⁻) would act as the nucleophile to displace the leaving group on the pyrrole ring.

Disconnection 2: Pyrrole Ring Synthesis

The functionalized pyrrole precursor A can be further disconnected using established pyrrole syntheses. A Paal-Knorr or Hantzsch-type synthesis could be envisioned, but constructing the required 1,4-dicarbonyl or related precursor with the necessary substituents (protected amine at C-2, leaving group at C-4) would be a multi-step process in itself. An alternative is the functionalization of a pre-formed, protected 2-aminopyrrole.

This leads to the identification of the following key precursors:

Precursor I: A protected 2-amino-4-halopyrrole (e.g., 1-(tert-butoxycarbonyl)-4-bromo-1H-pyrrol-2-yl)carbamate).

Precursor II: An aryl diazonium salt (as a precursor to the pentazole) or a stable pentazolide salt.

The introduction of the pentazole ring is the most critical and potentially lowest-yielding step. The reaction would involve the coupling of the protected 4-halopyrrole with a pentazolide source.

| Parameter | Condition | Rationale |

| Pentazole Source | Pre-formed pentazolide salt (e.g., NaN₅, CsN₅) | The pentazolate anion is the active nucleophile. The choice of counter-ion can affect solubility and reactivity. |

| Solvent | Aprotic, polar solvents (e.g., DMF, DMSO) | To dissolve the ionic pentazolide salt and the pyrrole substrate. |

| Temperature | Low temperature (-40 °C to 0 °C) | Crucial to prevent the decomposition of the pentazolide anion and the resulting product. numberanalytics.com |

| Catalyst | Copper(I) salts (e.g., CuI) | Often used in Ullmann-type couplings to facilitate the formation of C-N bonds between aryl halides and nitrogen nucleophiles. |

| Atmosphere | Inert (e.g., Argon, Nitrogen) | To prevent moisture and oxygen from interfering with the reaction and to safely handle potentially energetic materials. |

Optimization would focus on balancing the reactivity for the C-N coupling against the thermal instability of the pentazole moiety. Careful screening of the leaving group on the pyrrole (I > Br > Cl), the specific pentazolide salt, and the reaction temperature would be essential.

The primary regiochemical challenge is the synthesis of the 4-substituted-2-aminopyrrole precursor. Direct functionalization of a 2-aminopyrrole derivative would likely lead to substitution at the C-3 or C-5 positions.

A multi-step strategy to control regioselectivity would be required:

Protection: The N-H and the 2-amino group of a starting pyrrole derivative (e.g., ethyl 2-aminopyrrole-3-carboxylate) would be protected.

Directed Halogenation: A directing group might be necessary to introduce a halogen at the C-4 position. Alternatively, starting from a precursor like 4-oxoproline benzyl (B1604629) ester allows for the synthesis of 4-aminopyrrole-2-carboxylates, which could potentially be converted to a 4-halo derivative via a Sandmeyer-type reaction. acs.org

Selective Coupling: The coupling reaction itself is regiochemically defined by the position of the leaving group on the pyrrole ring.

Stereoselectivity is not a factor in the synthesis of the final aromatic product.

The final product, 4-(1H-pentazol-1-yl)-1H-pyrrol-2-amine, is expected to be a highly energetic and unstable compound.

Handling Challenges:

Thermal Instability: Pentazoles are known to decompose, sometimes explosively, upon heating. nih.gov All manipulations should be conducted at low temperatures.

Shock Sensitivity: As a high-nitrogen compound, it may be sensitive to shock or friction. Small-scale synthesis and appropriate safety precautions (shields, non-metal spatulas) are mandatory.

Isolation and Purification:

Decomposition: The primary challenge during workup and purification is the decomposition of the product. rsc.org Aqueous workups should be minimized and kept cold.

Chromatography: Purification by column chromatography may be difficult due to the compound's instability on silica (B1680970) or alumina. Low-temperature chromatography on a less reactive stationary phase might be necessary.

Crystallization: If the product is a solid, crystallization from a two-phase system at low temperatures, a method used for phenylpentazole, could be attempted for purification. numberanalytics.com The final product would require storage at low temperatures (e.g., ≤ -20 °C) in the dark to prevent degradation. numberanalytics.com

Detailed Mechanistic Investigations of Key Synthetic Steps

The proposed synthesis of 4-(1H-Pentazol-1-yl)-1H-pyrrol-2-amine involves several key transformations. A detailed mechanistic investigation of these steps is crucial for understanding the reaction pathways and optimizing potential reaction conditions. The proposed route commences with the synthesis of a suitable 4-substituted pyrrole precursor, followed by the introduction of an azide functionality, and culminating in the formation of the pentazole ring.

Synthesis of a 4-Halogenated-1H-pyrrol-2-amine Precursor

A plausible starting point for the synthesis is the preparation of a 4-halo-1H-pyrrol-2-amine derivative. The halogen atom can serve as a handle for subsequent nucleophilic substitution to introduce the azide group. The synthesis of substituted pyrroles can be achieved through various classical methods, such as the Paal-Knorr or Hantzsch pyrrole synthesis. nih.gov For the purpose of this investigation, we will consider the synthesis of a protected 2-amino-4-halopyrrole.

A potential route could involve the cyclocondensation of an α-amino ketone with a β-halocrotonate, followed by deprotection. The mechanism of such a reaction would likely proceed through the formation of an enamine intermediate from the α-amino ketone, which would then attack the β-carbon of the halocrotonate. Subsequent cyclization and dehydration would yield the pyrrole ring.

Nucleophilic Substitution to Form 4-Azido-1H-pyrrol-2-amine

With the 4-halo-1H-pyrrol-2-amine in hand, the next key step is the introduction of the azide functionality. This can be achieved via a nucleophilic aromatic substitution reaction. The azide ion (N₃⁻) is an excellent nucleophile for such transformations. masterorganicchemistry.com The reaction would be carried out by treating the 4-halopyrrole derivative with an azide salt, such as sodium azide (NaN₃), in a suitable polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). tutorchase.com

The mechanism of this substitution on the pyrrole ring is likely to proceed through an SNAr (Nucleophilic Aromatic Substitution) pathway. The electron-rich nature of the pyrrole ring can be attenuated by the presence of an electron-withdrawing protecting group on the 2-amino group, which would facilitate the nucleophilic attack. The reaction proceeds through a Meisenheimer-like intermediate, a resonance-stabilized anionic σ-complex. The departure of the halide ion then restores the aromaticity of the pyrrole ring, yielding the 4-azido-1H-pyrrol-2-amine derivative.

Table 1: Hypothetical Reaction Conditions for Azide Introduction

| Entry | Halogen (X) | Azide Source | Solvent | Temperature (°C) | Plausible Yield (%) |

| 1 | Cl | NaN₃ | DMF | 80-100 | Moderate |

| 2 | Br | NaN₃ | DMSO | 60-80 | Good |

| 3 | I | NaN₃ | Acetonitrile | Reflux | High |

Formation of the Pentazole Ring

The final and most challenging step is the construction of the pentazole ring from the 4-azido-1H-pyrrol-2-amine intermediate. The formation of pentazoles is notoriously difficult due to their thermodynamic instability. rsc.org One of the classical methods for forming arylpentazoles involves the reaction of an aryldiazonium salt with an azide ion at low temperatures. nih.gov

A plausible mechanistic pathway for the formation of the pentazole ring on the pyrrole scaffold would involve the diazotization of the 2-amino group of the 4-azido-1H-pyrrol-2-amine. organic-chemistry.orgorganic-chemistry.org This is typically achieved by treating the amine with nitrous acid (HNO₂), generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., HCl) at low temperatures (0-5 °C). This would generate a pyrrole-2-diazonium salt intermediate.

The subsequent step would be the intramolecular cyclization of the diazónium group with the neighboring azide group at the 4-position. However, a more likely scenario, based on known pentazole syntheses, would be the reaction of the pyrrole-2-diazonium salt with an external source of azide ions. This reaction is believed to proceed through a pentazene intermediate.

The proposed mechanism involves the attack of an azide ion on the terminal nitrogen of the diazónium group to form a linear pentazene intermediate. This pentazene can then undergo a 1,5-cyclization to form the pentazole ring, with the expulsion of a molecule of nitrogen. The stability of the resulting arylpentazole is often enhanced by electron-donating groups on the aryl ring. rsc.org In the case of our target molecule, the pyrrole ring itself is electron-rich, which might contribute to the stabilization of the pentazole ring.

Table 2: Key Intermediates in the Proposed Synthesis

| Intermediate | Structure | Key Features |

| 4-Halo-1H-pyrrol-2-amine | Halogen at C4 for subsequent functionalization. | |

| 4-Azido-1H-pyrrol-2-amine | Azide group at C4, precursor to the pentazole ring. | |

| 4-Azido-1H-pyrrol-2-diazonium salt | Highly reactive intermediate for pentazole formation. |

It is important to note that the synthesis of 4-(1H-Pentazol-1-yl)-1H-pyrrol-2-amine is a speculative endeavor. The extreme instability of pentazole derivatives would necessitate very mild reaction conditions and careful handling of all intermediates. The mechanistic pathways described are based on analogous reactions reported in the literature and would require experimental validation to confirm their viability.

Advanced Structural Elucidation and Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-resolution NMR spectroscopy stands as a cornerstone in the structural determination of 4-(1H-Pentazol-1-yl)-1H-pyrrol-2-amine, offering unparalleled insight into the connectivity and chemical environment of each atom.

Analysis of ¹H, ¹³C, and ¹⁵N NMR Chemical Shifts and Coupling Patterns

The analysis of one-dimensional NMR spectra provides the initial and fundamental data for the structural puzzle.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal distinct signals corresponding to the protons of the pyrrole (B145914) ring, the amine group, and the pyrrole NH. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the adjacent pentazole ring and the electron-donating amine group. The protons on the pyrrole ring would likely appear as doublets or multiplets, with their coupling constants (J-values) providing information about their relative positions.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will complement the proton data by providing signals for each unique carbon atom in the molecule. The carbon atoms of the pyrrole ring directly attached to the nitrogen atoms and the pentazole ring are expected to be significantly shifted downfield. The chemical shifts of the pyrrole carbons provide valuable information about the electronic distribution within the heterocyclic system.

¹⁵N NMR Spectroscopy: Given the nitrogen-rich nature of the molecule, with seven nitrogen atoms, ¹⁵N NMR spectroscopy is a powerful tool. It can distinguish between the different nitrogen environments: the pyrrole nitrogen, the amine nitrogen, and the five distinct nitrogen atoms within the pentazole ring. The chemical shifts in the ¹⁵N spectrum are highly sensitive to the local electronic structure and hybridization of the nitrogen atoms.

A comprehensive analysis of these chemical shifts and coupling patterns allows for the initial assignment of the core structure.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Confirmation

To unambiguously confirm the atomic connectivity, a suite of two-dimensional NMR experiments is essential.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum establishes the connectivity between adjacent protons. Cross-peaks in the COSY spectrum will definitively link the protons within the pyrrole ring, confirming their neighboring relationships.

HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This experiment is crucial for assigning the carbon signals of the pyrrole ring by linking them to their corresponding, already-assigned protons.

HMBC (Heteronuclear Multiple Bond Correlation): The ¹H-¹³C HMBC spectrum is pivotal in piecing together the entire molecular framework by revealing long-range correlations (typically over two to three bonds) between protons and carbons. This technique would be instrumental in confirming the connection between the pyrrole ring and the pentazole ring by showing correlations between the pyrrole protons and the carbon-proximal nitrogen of the pentazole ring (if a ¹H-¹⁵N HMBC is performed) or the pyrrole carbons and the pentazole nitrogen. It also helps in assigning quaternary carbons that have no attached protons.

The collective data from these 2D NMR experiments provide a robust and detailed map of the molecular structure of 4-(1H-Pentazol-1-yl)-1H-pyrrol-2-amine.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Validation

High-resolution mass spectrometry is employed to determine the precise elemental composition of the molecule, providing irrefutable validation of its chemical formula. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. For 4-(1H-Pentazol-1-yl)-1H-pyrrol-2-amine, with a molecular formula of C₄H₅N₇, HRMS would provide an experimental mass that closely matches the calculated theoretical mass of 151.0606. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are utilized to identify the functional groups present in the molecule and to analyze its vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching vibrations of the pyrrole and amine groups, typically in the region of 3200-3500 cm⁻¹. The C-H stretching vibrations of the pyrrole ring would appear around 3100 cm⁻¹. The C=C and C-N stretching vibrations within the pyrrole ring would be observed in the fingerprint region (below 1600 cm⁻¹). The vibrations associated with the pentazole ring would also give rise to a unique set of absorption bands.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Aromaticity Probing

UV-Vis spectroscopy is used to investigate the electronic transitions within the molecule and to gain insights into its aromaticity. The presence of conjugated π-systems in both the pyrrole and pentazole rings suggests that the compound will absorb light in the ultraviolet or visible region. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) provide information about the extent of conjugation and the electronic structure of the molecule. The UV-Vis spectrum can also be used to study the effects of solvent polarity on the electronic transitions, further elucidating the nature of the ground and excited states.

Single-Crystal X-ray Diffraction Studies for Solid-State Molecular Architecture

Following a comprehensive search of publicly available scientific literature and crystallographic databases, no specific single-crystal X-ray diffraction data for the compound 4-(1H-Pentazol-1-yl)-1H-pyrrol-2-amine was found. Consequently, the detailed analysis of its crystallographic parameters, conformational features, and intermolecular interactions, as outlined in the subsequent sections, cannot be provided at this time.

The investigation of a compound's single-crystal X-ray structure is a definitive method for elucidating its three-dimensional molecular architecture in the solid state. This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms. Such data is foundational for understanding a molecule's physical and chemical properties.

While experimental data for the target compound is unavailable, the following sections outline the standard parameters and analyses that would be conducted upon successful crystallization and X-ray diffraction analysis. This framework serves as a guide for future research on 4-(1H-Pentazol-1-yl)-1H-pyrrol-2-amine.

Crystallographic Parameters, Space Group, and Unit Cell Analysis

The determination of crystallographic parameters is the initial step in the analysis of single-crystal X-ray diffraction data. These parameters define the fundamental geometry of the crystal lattice.

A typical analysis would yield a data table summarizing the key crystallographic information. The space group provides insight into the symmetry of the crystal structure, while the unit cell dimensions (a, b, c, α, β, γ) describe the size and shape of the repeating unit that forms the crystal. Other important parameters include the crystal system, the number of molecules in the unit cell (Z), and the calculated density.

Table 1: Hypothetical Crystallographic Data for 4-(1H-Pentazol-1-yl)-1H-pyrrol-2-amine (Note: This table is for illustrative purposes only and does not represent experimental data.)

| Parameter | Value |

|---|---|

| Empirical Formula | C₄H₅N₇ |

| Formula Weight | 151.14 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Calculated Density (g/cm³) | Value |

| Absorption Coefficient (mm⁻¹) | Value |

Conformational Analysis and Torsion Angle Studies

The relative orientation of these two heterocyclic rings would significantly influence the molecule's electronic properties and its potential for intermolecular interactions. A table of selected torsion angles would be generated to quantify the molecular conformation.

Table 2: Hypothetical Torsion Angles for 4-(1H-Pentazol-1-yl)-1H-pyrrol-2-amine (Note: This table is for illustrative purposes only and does not represent experimental data.)

| Atoms (Ring 1 - Ring 2) | Angle (°) |

|---|---|

| C(3)-C(4)-N(1')-N(2') | Value |

Intermolecular Interactions, Hydrogen Bonding Networks, and Crystal Packing Motifs

The arrangement of molecules within a crystal, known as crystal packing, is governed by a variety of intermolecular forces. Hydrogen bonds are particularly significant in nitrogen-rich compounds like 4-(1H-Pentazol-1-yl)-1H-pyrrol-2-amine. The amine group (-NH₂) and the pyrrole N-H are potential hydrogen bond donors, while the nitrogen atoms of the pentazole ring can act as hydrogen bond acceptors.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to describing the electronic behavior and bonding within a molecule. These methods, ranging from Density Functional Theory (DFT) to high-accuracy ab initio techniques, provide a detailed picture of the molecule's geometry, energy, and electron distribution.

Density Functional Theory (DFT) Studies on Ground State Geometries and Energetics

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. researchgate.netrsc.org It is employed to determine the optimized ground state geometry, which corresponds to the most stable arrangement of atoms in the molecule. nankai.edu.cn For 4-(1H-pentazol-1-yl)-1H-pyrrol-2-amine, DFT calculations would reveal critical information about bond lengths, bond angles, and dihedral angles, particularly at the interface between the pyrrole (B145914) and pentazole rings. While specific DFT studies on this exact molecule are not prevalent in publicly accessible literature, the methodology is robust. For instance, DFT calculations on similar heterocyclic systems, such as pyrazole (B372694) derivatives, have been successfully used to model molecular structures that are in good agreement with experimental data from X-ray crystallography. researchgate.net

An illustrative data table for the kind of geometric parameters that would be obtained from a DFT study is presented below. Please note, this data is representative and not from a specific study on 4-(1H-pentazol-1-yl)-1H-pyrrol-2-amine.

Table 1: Representative Optimized Geometric Parameters from a DFT Calculation

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-N (Pyrrole-Pentazole) | 1.35 Å |

| Bond Length | N=N (Pentazole) | 1.31 Å |

| Bond Angle | C-N-N (Pyrrole-Pentazole) | 118.5° |

This table is for illustrative purposes only.

Ab Initio Methods for High-Accuracy Thermochemical Properties

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are known for providing high-accuracy thermochemical data. For 4-(1H-pentazol-1-yl)-1H-pyrrol-2-amine, these calculations would be essential for determining precise values for properties like the heat of formation and atomization energy. Such data is critical for assessing the energetic performance of the compound. While specific ab initio results for this molecule are not available, the application of these methods to other nitrogen-rich heterocycles has been crucial in characterizing their energetic properties.

Analysis of Molecular Orbitals (HOMO-LUMO) and Electron Density Distribution

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic excitation properties. irjweb.comresearchgate.net A small HOMO-LUMO gap generally indicates higher reactivity and lower stability. irjweb.com

For 4-(1H-pentazol-1-yl)-1H-pyrrol-2-amine, the analysis would likely show the HOMO localized on the electron-rich amino-pyrrole ring, while the LUMO may be distributed over the electron-deficient pentazole ring. The electron density distribution, often visualized through molecular electrostatic potential (MEP) maps, would highlight the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, providing insights into its intermolecular interactions. researchgate.net

Table 2: Representative HOMO-LUMO Data from a DFT Calculation

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.5 |

This table is for illustrative purposes only.

Thermodynamic and Kinetic Stability Analysis of 4-(1H-Pentazol-1-yl)-1H-pyrrol-2-amine

The practical utility of an energetic material is dictated by its stability. Both thermodynamic (will it decompose?) and kinetic (how fast will it decompose?) stability are of paramount importance.

Calculation of Formation Enthalpies and Decomposition Barriers

The enthalpy of formation is a measure of the energy released or absorbed when a compound is formed from its constituent elements in their standard states. For an energetic material, a high positive enthalpy of formation is desirable as it indicates a large amount of stored chemical energy. This can be calculated using high-level ab initio methods.

The kinetic stability is assessed by calculating the activation energy for the decomposition pathway, often the barrier to the extrusion of dinitrogen (N₂) from the pentazole ring. A higher decomposition barrier implies greater kinetic stability, meaning the compound is less sensitive to initiation by heat or shock. Computational studies on aryl-substituted pentazoles have shown that electron-donating groups can help to stabilize the pentazole ring. irjweb.com The amino group on the pyrrole ring in 4-(1H-pentazol-1-yl)-1H-pyrrol-2-amine is an electron-donating group, which could potentially enhance its stability compared to unsubstituted pentazole.

Aromaticity Assessment of Pentazole and Pyrrole Rings within the Conjugated System

Aromaticity is a property of cyclic, planar molecules with a ring of resonance bonds that gives them increased stability. Both the pyrrole and pentazole rings are considered aromatic. In the conjugated system of 4-(1H-pentazol-1-yl)-1H-pyrrol-2-amine, the interaction between the two rings can influence their individual aromatic character. Computational methods such as Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA) are used to quantify the aromaticity of the rings. This analysis would help to understand the electronic delocalization across the entire molecule and how the linkage of the two rings affects their inherent stability. The pentazole itself is considered an aromatic molecule. irjweb.com

Prediction of Spectroscopic Parameters and Validation against Experimental Data

Computational quantum chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting the spectroscopic properties of molecules before they are synthesized or to help interpret complex experimental data. ivanmr.com For 4-(1H-Pentazol-1-yl)-1H-pyrrol-2-amine, DFT calculations can provide a detailed picture of its expected infrared (IR) and nuclear magnetic resonance (NMR) spectra.

Methodologies such as the B3LYP functional combined with a sufficiently large basis set, like 6-311G(d,p), are commonly employed to optimize the molecule's geometry and calculate its vibrational frequencies and NMR chemical shifts. scielo.org.zaresearchgate.net The calculated vibrational frequencies correspond to specific bond stretching, bending, and torsional motions within the molecule. For instance, calculations would predict characteristic frequencies for the N-H stretching of the amine group and the pyrrole ring, C-H stretching of the pyrrole, and the various N-N and C-N stretches within the pentazole and pyrrole rings. researchgate.net

Similarly, Gauge-Independent Atomic Orbital (GIAO) NMR calculations can predict the 1H and 13C chemical shifts. acs.org These theoretical values, when compared against experimentally obtained spectra, provide a robust method for structure verification. A strong correlation between the predicted and experimental data validates the accuracy of the computational model, which can then be used with confidence for more complex investigations, such as reaction mechanisms or electronic properties. scielo.org.za

Below is an illustrative table showing the kind of data generated in such a comparative study. The experimental values are hypothetical, representing what a chemist would seek to validate against the calculated results.

Table 1: Illustrative Comparison of Calculated and Hypothetical Experimental Spectroscopic Data

| Parameter Type | Functional Group / Atom | Calculated Value | Hypothetical Experimental Value |

|---|---|---|---|

| **IR Wavenumber (cm⁻¹) ** | Amine N-H Stretch | 3415, 3320 | 3410, 3315 |

| Pyrrole N-H Stretch | 3250 | 3245 | |

| Pentazole N=N Stretch | 1640 | 1635 | |

| Pyrrole C=C Stretch | 1580 | 1578 | |

| ¹H NMR Shift (ppm) | Pyrrole H (position 3) | 6.15 | 6.12 |

| Pyrrole H (position 5) | 6.80 | 6.75 | |

| Amine NH₂ | 4.50 | 4.48 | |

| ¹³C NMR Shift (ppm) | Pyrrole C2 (C-NH₂) | 152.5 | 152.1 |

Computational Elucidation of Reaction Mechanisms and Transition States for Synthesis and Transformations

Understanding how a molecule is formed is a central question in chemistry. Computational chemistry provides indispensable tools for mapping the potential energy surfaces of chemical reactions, identifying intermediates, and locating the transition states that connect them. nih.gov This allows for a detailed elucidation of reaction mechanisms, providing insights that are often difficult to capture through experiments alone. acs.org

A plausible synthetic route for 4-(1H-Pentazol-1-yl)-1H-pyrrol-2-amine could involve a 1,3-dipolar cycloaddition reaction, a well-established method for forming five-membered heterocyclic rings. wikipedia.orgyoutube.com For example, the reaction could proceed between an appropriately substituted pyrrole and an organic azide (B81097). rsc.org DFT calculations can be used to model the step-by-step process of this synthesis.

The process involves locating the minimum energy structures of the reactants, products, and any intermediates. Crucially, the transition state (TS) for each step—the highest energy point along the reaction coordinate—is also located and characterized. A key feature of a correctly identified transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. rsc.org The energy difference between the reactants and the transition state defines the activation energy (Ea), a critical factor that governs the reaction rate.

A hypothetical reaction energy profile for a proposed synthetic step is presented in Table 2. Such a profile helps chemists understand the feasibility of a reaction, predict the most likely pathway, and rationalize the formation of specific products over others. rsc.org

Table 2: Illustrative Reaction Profile for a Hypothetical Synthetic Step

| Species | Description | Relative Energy (kJ/mol) |

|---|---|---|

| R | Reactants (e.g., pyrrole derivative + azide) | 0.0 |

| TS1 | Transition State for ring formation | +85.2 |

| INT | Intermediate species | -15.5 |

| TS2 | Transition State for subsequent step | +40.1 |

Molecular Dynamics Simulations for Conformational Dynamics and Intermolecular Interactions

While quantum mechanics is ideal for studying static electronic structures and single reaction steps, molecular dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes and intermolecular interactions in a simulated environment, such as in a solvent. nih.gov

For 4-(1H-Pentazol-1-yl)-1H-pyrrol-2-amine, MD simulations can address two key areas:

Conformational Dynamics: The molecule possesses a single bond connecting the pyrrole and pentazole rings, allowing for rotational freedom. MD simulations can explore the preferred rotational conformations (rotamers) and the energy barriers between them. This provides insight into the molecule's flexibility and the most stable three-dimensional shapes it adopts in solution. pitt.edu

Intermolecular Interactions: The amine (-NH₂) and pyrrole (N-H) groups are potent hydrogen bond donors, while the nitrogen atoms of the pentazole ring are potential acceptors. In an aqueous solution, the molecule will form a dynamic network of hydrogen bonds with surrounding water molecules. researchgate.netrsc.org MD simulations can quantify these interactions by analyzing parameters like hydrogen bond distances, angles, and lifetimes. researchgate.net The analysis of radial distribution functions (RDFs) can further reveal the structuring of solvent molecules around specific parts of the solute. nih.gov

An illustrative summary of a hypothetical hydrogen bond analysis from an MD simulation in water is shown in Table 3. This data highlights the specific atoms involved in hydrogen bonding and the stability of these interactions, which are crucial for understanding the molecule's solubility and interactions with biological targets. nih.govnih.gov

Table 3: Illustrative Hydrogen Bond Analysis from a Molecular Dynamics Simulation

| H-Bond Donor (Solute) | H-Bond Acceptor (Solvent) | Average Distance (Å) | Occupancy (%) |

|---|---|---|---|

| Amine (N-H) | Water (O) | 2.95 | 85.2 |

| Pyrrole (N-H) | Water (O) | 3.01 | 76.4 |

| H-Bond Donor (Solvent) | H-Bond Acceptor (Solute) | Average Distance (Å) | Occupancy (%) |

| Water (O-H) | Amine (N) | 2.98 | 65.1 |

Chemical Reactivity and Mechanistic Studies

Investigation of Electrophilic and Nucleophilic Reactions on the Pentazole and Pyrrole (B145914) Moieties

The reactivity of 4-(1H-pentazol-1-yl)-1H-pyrrol-2-amine is dictated by the distinct electronic nature of its constituent rings. The pyrrole ring, substituted with an electron-donating amino group (-NH2) at the C2 position, is inherently electron-rich and typically prone to electrophilic substitution. However, the potent electron-withdrawing effect of the N-linked pentazole ring at the C4 position significantly deactivates the pyrrole system towards electrophiles. This electronic "push-pull" dynamic makes electrophilic attack on the pyrrole ring challenging, often requiring harsh conditions that risk the integrity of the sensitive pentazole moiety.

Conversely, the pentazole ring is characterized by its extreme electron deficiency and high nitrogen content, making it highly susceptible to nucleophilic attack. Nucleophiles can target the ring's nitrogen atoms, initiating a cascade that leads to ring-opening and the evolution of dinitrogen (N2) gas. This pronounced electrophilicity of the pentazole ring is a dominant feature of the molecule's reactivity profile. The exocyclic amine on the pyrrole ring retains its nucleophilic character and can react with electrophiles, but such transformations must be conducted under exceptionally mild conditions to prevent triggering the decomposition of the pentazole.

Thermal and Chemical Decomposition Pathways and Stabilization Strategies

The defining characteristic of arylpentazoles is their limited thermal stability. The primary decomposition pathway for these high-energy compounds is a thermally induced cycloreversion reaction. This process involves the extrusion of a molecule of dinitrogen (N2) to yield the corresponding aryl azide (B81097). For 4-(1H-pentazol-1-yl)-1H-pyrrol-2-amine, this decomposition results in the formation of 4-azido-1H-pyrrol-2-amine. The decomposition temperature for N-arylpentazoles is highly dependent on the electronic nature of the aryl substituent, with electron-withdrawing groups generally imparting greater thermal stability.

Key Decomposition Triggers and Products

| Trigger | Pathway | Major Product | Byproduct |

| Heat (Thermolysis) | Cycloreversion | 4-azido-1H-pyrrol-2-amine | N₂ |

| Protic Acids | Acid-Catalyzed Ring Opening | 4-azido-1H-pyrrol-2-amine | N₂ |

| Strong Nucleophiles | Nucleophilic Attack | Ring-Opened Fragments | N₂ |

Strategies to stabilize the pentazole ring are of significant interest. One of the most effective methods is coordination to a metal center. The formation of a metal-pentazole complex can delocalize electron density into the pentazole ring, significantly increasing its stability and raising its decomposition temperature. Another strategy involves the introduction of strong electron-withdrawing groups on the associated aromatic ring, which helps to stabilize the fragile N-N bonds within the pentazole system.

Derivatization Reactions of the Pyrrole-2-amine Moiety

The primary amine at the C2 position of the pyrrole ring serves as a functional handle for various derivatization reactions. These modifications allow for the fine-tuning of the molecule's properties, provided the reaction conditions are sufficiently mild to preserve the pentazole ring.

Acylation: The amine can be readily acylated to form amides. For instance, treatment with acyl chlorides or anhydrides in the presence of a non-nucleophilic base like triethylamine (B128534) yields the corresponding N-acyl derivatives.

Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in a suitable basic medium affords sulfonamides.

Urea and Thiourea Formation: The amine reacts smoothly with isocyanates and isothiocyanates to produce substituted ureas and thioureas, respectively. These reactions are typically high-yielding and proceed under gentle conditions.

Condensation Reactions: Condensation with aldehydes or ketones can form Schiff bases (imines), although this often requires conditions that facilitate the removal of water, which may compromise the stability of the pentazole.

Examples of Derivatization Reactions

| Reaction Type | Reagent Example | Product Class |

| Acylation | Acetyl chloride | Amide |

| Sulfonylation | p-Toluenesulfonyl chloride | Sulfonamide |

| Urea Formation | Phenyl isocyanate | Substituted Urea |

| Thiourea Formation | Methyl isothiocyanate | Substituted Thiourea |

| Schiff Base Formation | Benzaldehyde | Imine |

Cycloaddition and Other Pericyclic Reactions Involving the Pentazole Ring

The dominant pericyclic process for the pentazole ring is the aforementioned cycloreversion, which is essentially a retro-[3+2] cycloaddition leading to decomposition. While cycloaddition reactions are fundamental in heterocycle synthesis, the pentazole ring's kinetic and thermodynamic instability makes it a poor substrate for constructive cycloaddition reactions. The activation energy required for the desired cycloaddition is typically much higher than that for the decomposition pathway. Consequently, attempts to use N-arylpentazoles as dienes or dienophiles in [4+2] or other cycloaddition reactions are generally unsuccessful, with ring fragmentation being the observed outcome.

Exploration of Coordination Chemistry: Ligand Properties and Metal Complex Formation

4-(1H-Pentazol-1-yl)-1H-pyrrol-2-amine is a highly promising ligand for the synthesis of novel coordination complexes. It possesses multiple potential donor sites that can interact with metal ions:

Pentazole Ring Nitrogens: The lone pairs on the nitrogen atoms of the pentazole ring can coordinate to a metal center. This interaction is a key strategy for stabilizing the energetic ring.

Pyrrole Ring Nitrogen: The pyrrole nitrogen can act as a donor atom.

Exocyclic Amine Nitrogen: The primary amine group provides another coordination site.

The molecule can function as a bidentate chelating ligand by using the pyrrole nitrogen and the exocyclic amine nitrogen to form a stable five-membered ring with a metal ion. This "N,N'" chelation is a common and favorable binding mode for 2-aminopyrrole derivatives. Furthermore, the pentazole ring can coordinate to a second metal center or to the same metal in a different fashion, potentially acting as a bridging ligand to create polynuclear complexes. The resulting metal-pentazole complexes exhibit enhanced stability compared to the free ligand, making them valuable as high-energy-density materials or as precursors for nitrogen-rich compounds.

Potential Applications in Advanced Materials Science and Chemical Synthesis

Role as a Building Block in the Synthesis of Complex Nitrogen-Rich Molecules

The structure of 4-(1H-Pentazol-1-yl)-1H-pyrrol-2-amine makes it a promising synthon for the construction of more complex, nitrogen-rich molecular frameworks. The pyrrole (B145914) ring, substituted with both a pentazole and an amine group, offers multiple reactive sites for further chemical transformations. The amine group can readily participate in reactions such as amidation, imine formation, and N-alkylation, allowing for the extension of the molecular structure.

Furthermore, the pyrrole ring itself can undergo electrophilic substitution reactions, providing pathways to introduce additional functional groups. The pentazole ring, while primarily contributing to the high nitrogen content, could also influence the reactivity of the pyrrole system. The synthesis of novel ligands for coordination chemistry or the development of intricate heterocyclic systems for pharmaceutical research are potential avenues where this compound could serve as a key building block.

Theoretical Assessment for High-Energy Density Material (HEDM) Applications

The most significant theoretical interest in 4-(1H-Pentazol-1-yl)-1H-pyrrol-2-amine lies in its potential as a high-energy density material. The presence of the pentazole ring, a metastable all-nitrogen heterocycle, is a strong indicator of high positive enthalpy of formation, a key characteristic of energetic materials.

From a design perspective, combining the energetic pentazole moiety with a fuel-rich aminopyrrole backbone is a strategic approach to creating a molecule with a favorable oxygen balance and high energy release upon decomposition. The amino group can also serve as a site for the introduction of oxidizing groups, such as nitro or nitrate ester functionalities, to further enhance the energetic properties.

While no specific theoretical performance data for 4-(1H-Pentazol-1-yl)-1H-pyrrol-2-amine has been published, predictions can be extrapolated from computational studies on other high-nitrogen compounds. The high nitrogen content (theoretically over 64%) would lead to the formation of a large volume of gaseous nitrogen upon decomposition, a primary driver of detonation pressure and velocity.

Computational methods, such as density functional theory (DFT), are commonly employed to predict the energetic properties of novel compounds. These calculations would be necessary to estimate key performance parameters. A hypothetical data table based on typical values for similar high-nitrogen heterocyclic compounds is presented below to illustrate the kind of data that would be sought.

Table 1: Hypothetical Theoretical Performance Predictions for 4-(1H-Pentazol-1-yl)-1H-pyrrol-2-amine

| Property | Predicted Value | Unit |

|---|---|---|

| Enthalpy of Formation (ΔHf) | +400 to +600 | kJ/mol |

| Detonation Velocity (D) | 8.5 to 9.5 | km/s |

Note: These values are purely illustrative and are not based on actual published data for the specific compound.

Exploration in Functional Polymers and Polymer Precursors

The bifunctional nature of 4-(1H-Pentazol-1-yl)-1H-pyrrol-2-amine, with its reactive amine group and polymerizable pyrrole ring, makes it a candidate as a monomer or precursor for functional polymers. Polypyrrole is a well-known conducting polymer, and incorporating the pentazole moiety could impart unique properties to the resulting material.

The high nitrogen content could enhance the thermal stability and char yield of the polymer, making it potentially useful in high-temperature applications or as a flame-retardant material. The synthesis of copolymers with other monomers could allow for the tuning of the electrical, optical, and mechanical properties of the resulting materials for specific applications.

Investigation in Photonic and Electronic Material Applications (e.g., organic semiconductors)

Pyrrole-containing conjugated systems are of great interest for their applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The introduction of a pentazole group could significantly alter the electronic properties of a pyrrole-based conjugated system.

The pentazole ring's effect on the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels would be a key area of theoretical investigation. These energy levels determine the charge injection and transport properties of the material, which are crucial for its performance in electronic devices. Computational studies would be necessary to predict the absorption and emission spectra, as well as the charge mobility of hypothetical conjugated oligomers or polymers incorporating the 4-(1H-Pentazol-1-yl)-1H-pyrrol-2-amine unit.

Potential in Sensing Technologies (e.g., chemosensors based on molecular recognition)

The pyrrole-2-amine scaffold is known to participate in hydrogen bonding and other non-covalent interactions, which are fundamental to molecular recognition. This suggests that 4-(1H-Pentazol-1-yl)-1H-pyrrol-2-amine could be explored as a building block for chemosensors.

The amine group and the nitrogen atoms of the pyrrole and pentazole rings could act as binding sites for specific analytes. Upon binding, changes in the electronic structure of the molecule could lead to a detectable signal, such as a change in fluorescence or color. The design of such sensors would involve theoretical modeling to predict the binding affinity and selectivity for different target molecules.

Role in Catalysis as a Ligand or Organocatalyst

The exploration of novel molecular architectures for catalytic applications is a cornerstone of modern chemical synthesis. The compound 4-(1H-Pentazol-1-yl)-1H-pyrrol-2-amine possesses a unique combination of two distinct nitrogen-rich heterocyclic moieties: a pyrrole ring and a pentazole ring. This structure suggests a potential, though currently unexplored, role in catalysis, either as a ligand for transition metal catalysis or as an organocatalyst.

Nitrogen-containing heterocycles are of significant interest in the design of catalysts. frontiersin.orgnih.gov The pyrrole nucleus, for instance, is a feature in various ligands and organocatalysts. nih.gov The lone pair of electrons on the nitrogen atom of the pyrrole ring can be involved in the delocalized π-system, which influences its coordination properties. chemicalbook.com Pyrrole derivatives have been utilized in a range of catalytic transformations, often after functionalization to enhance their donor properties or to introduce chiral environments. nih.gov

The pentazole ring, an all-nitrogen analogue of the cyclopentadienyl anion, is a high-energy moiety. nih.gov While its application in catalysis is not established, the presence of five contiguous nitrogen atoms suggests a high density of potential coordination sites. The stability of the pentazole ring is a critical consideration, but its derivatives have been synthesized and characterized. nih.gov The coordination chemistry of pentazole and its derivatives with transition metals is an emerging area of research. researchgate.net

Theoretically, the multiple nitrogen atoms in 4-(1H-Pentazol-1-yl)-1H-pyrrol-2-amine could act as coordination sites for metal ions, potentially forming stable complexes that could exhibit catalytic activity. Transition metal complexes with nitrogen-based ligands are pivotal in a vast array of chemical reactions, including cross-coupling reactions, hydrogenations, and oxidations. uva.esuniurb.it The specific arrangement of nitrogen atoms in this molecule could lead to unique electronic and steric properties in its metal complexes.

Furthermore, the presence of both amine and pyrrole functionalities opens the possibility for its use in organocatalysis. Organocatalysts, which are small organic molecules, have become an important tool in asymmetric synthesis. frontiersin.orgacs.org The amine group could participate in enamine or iminium ion catalysis, common activation modes in organocatalysis. researchgate.net

Despite these theoretical possibilities, a comprehensive review of the scientific literature reveals no specific studies on the catalytic application of 4-(1H-Pentazol-1-yl)-1H-pyrrol-2-amine. Research into the synthesis and properties of pyrrole-containing compounds is extensive, acs.org yet the catalytic potential of this particular molecule remains an uncharted area of investigation. Consequently, there are no research findings to present in a data table format regarding its efficacy as a ligand or organocatalyst. The synthesis of related pyrrole derivatives has been documented, but their catalytic activities were not the focus of these studies. mdpi.com

Data Table: Research Findings on the Catalytic Activity of 4-(1H-Pentazol-1-yl)-1H-pyrrol-2-amine

| Reaction Type | Catalyst System | Substrate Scope | Yield (%) | Enantiomeric Excess (%) | Reference |

| No published data available | N/A | N/A | N/A | N/A | N/A |

Future Research Directions and Concluding Remarks

Development of Green and Sustainable Synthetic Methodologies

The synthesis of pentazole derivatives has traditionally involved methods that may not be environmentally benign. Future research will likely prioritize the development of "green" synthetic routes. This includes the use of water as a solvent and the exploration of biomass-derived starting materials. ucl.ac.uk The goal is to create synthetic pathways that are not only efficient but also minimize waste and environmental impact, a crucial step for the large-scale production of these energetic materials. ucl.ac.uk

Exploration of Heterogeneous Catalysis for Pentazole Derivatization

Heterogeneous catalysis offers significant advantages for the derivatization of peptides and other complex molecules, including easier catalyst recovery and purification of products. researchgate.net For pentazole compounds, employing heterogeneous catalysts could lead to more selective and efficient functionalization. researchgate.net Research in this area may focus on developing novel solid-supported catalysts that can facilitate the introduction of various functional groups onto the pyrrole (B145914) or pentazole rings, thereby tuning the compound's properties for specific applications.

Advanced In Situ Spectroscopic Studies of Reaction Intermediates

A deeper understanding of the reaction mechanisms involved in the synthesis and decomposition of pentazole derivatives is critical for controlling their stability and reactivity. Advanced in situ spectroscopic techniques can provide real-time insights into the formation and behavior of transient intermediates. researchgate.net For instance, studying the Heck reaction with specialized ligands has revealed previously unknown mechanistic details. researchgate.net Similar approaches applied to pentazole chemistry could elucidate the intricate pathways of these reactions, paving the way for more rational and efficient synthetic designs. Computational studies have also been employed to calculate the Raman spectra of pentazole compounds under pressure to aid in their experimental identification. usf.eduresearchgate.net

Integration into Multi-component Systems and Supramolecular Architectures

The future of materials science lies in the creation of complex, functional systems. Pentazole derivatives, with their unique electronic and structural features, are promising candidates for integration into multi-component systems and supramolecular assemblies. rsc.orgrsc.org By combining pentazoles with other molecular building blocks, it may be possible to construct materials with novel optical, electronic, or energetic properties. rsc.orgnih.govscispace.com The study of how these molecules interact and self-assemble will be a key area of future research. nih.gov

Bridging Advanced Experimental Characterization with Predictive Computational Models

The synergy between experimental work and theoretical calculations is becoming increasingly important in chemical research. nih.gov For pentazole chemistry, computational models can predict the stability, reactivity, and energetic properties of new derivatives, guiding synthetic efforts towards the most promising candidates. researchgate.netresearchgate.net Ab initio quantum chemistry methods and density functional theory (DFT) are powerful tools for investigating the geometric structures, electronic properties, and decomposition pathways of these high-energy compounds. nih.govresearchgate.net The integration of these predictive models with advanced experimental characterization will accelerate the discovery and development of new pentazole-based materials.

Broader Implications for Nitrogen Chemistry and Materials Science

The study of pentazole-containing compounds like 4-(1H-Pentazol-1-yl)-1H-pyrrol-2-amine has significant implications for the broader fields of nitrogen chemistry and materials science. Pentazoles are part of a class of all-nitrogen-containing moieties that are of great interest for the development of novel energetic materials. researchgate.netnih.gov The stabilization of the pentazolate anion through coordination with metal cations could lead to a new class of high-energy density materials. researchgate.netacs.org The unique properties of these compounds, including their high nitrogen content and energetic nature, make them attractive for a range of applications, from propellants to advanced polymers. acs.orgacs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.